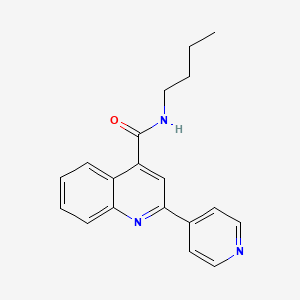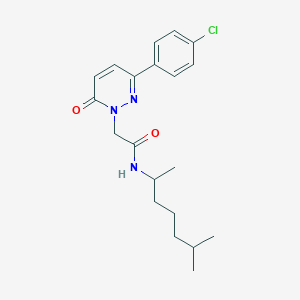
N-butyl-2-(pyridin-4-yl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-2-(pyridin-4-yl)quinoline-4-carboxamide is a heterocyclic compound that features a quinoline core with a pyridine ring and a butyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzophenone with pyridine-4-carboxylic acid, followed by cyclization and subsequent N-alkylation with butyl bromide. The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper complexes to facilitate the cyclization and alkylation steps .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-(pyridin-4-yl)quinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the quinoline ring or the pyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxides or pyridine N-oxides.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of various substituted quinoline or pyridine derivatives.
Scientific Research Applications
N-butyl-2-(pyridin-4-yl)quinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of N-butyl-2-(pyridin-4-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)quinoline-4-carboxamide: Lacks the butyl group, leading to different physicochemical properties.
N-butyl-2-(pyridin-3-yl)quinoline-4-carboxamide: The pyridine ring is attached at a different position, affecting its reactivity and biological activity.
N-butyl-2-(pyridin-4-yl)quinoline-3-carboxamide: The carboxamide group is attached at a different position on the quinoline ring.
Uniqueness
N-butyl-2-(pyridin-4-yl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity to biological targets, and overall efficacy in various applications .
Properties
Molecular Formula |
C19H19N3O |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-butyl-2-pyridin-4-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C19H19N3O/c1-2-3-10-21-19(23)16-13-18(14-8-11-20-12-9-14)22-17-7-5-4-6-15(16)17/h4-9,11-13H,2-3,10H2,1H3,(H,21,23) |
InChI Key |
BFLGMBWBZRROQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Chlorophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11143216.png)
![4-[[2-[3-(4-Chlorophenyl)-2-oxochromen-7-yl]oxypropanoylamino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B11143229.png)
![2-(4-Bromophenyl)-6-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B11143230.png)


![4-[(4-butoxyphenyl)carbonyl]-5-(2,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11143237.png)
![8-[(5-methoxy-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11143240.png)
![(5E)-2-(2-chlorophenyl)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11143249.png)
![N-(4-chlorophenyl)-2-[1-(4-nitrobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide](/img/structure/B11143256.png)
![(2S)-3-(Benzylsulfanyl)-2-{[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-G]chromen-3-YL)propanoyl]amino}propanoic acid](/img/structure/B11143264.png)
![4-Hydroxy-3-[(4-hydroxy-2-oxo-chromen-3-yl)-(2-pyridyl)methyl]chromen-2-one](/img/structure/B11143273.png)
![(2E)-2-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11143277.png)
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-L-valinate](/img/structure/B11143282.png)
